molecular formula C7H16N2 B154771 N-Methyl-1-(piperidin-4-YL)methanamine CAS No. 126579-26-8

N-Methyl-1-(piperidin-4-YL)methanamine

Cat. No.: B154771
CAS No.: 126579-26-8
M. Wt: 128.22 g/mol
InChI Key: RNUCZCMDLWNCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1-(piperidin-4-YL)methanamine is a useful research compound. Its molecular formula is C7H16N2 and its molecular weight is 128.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-Methyl-1-(piperidin-4-YL)methanamine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound, also known as N-Methyl-4-piperidinylmethanamine, features a piperidine ring that is crucial for its biological interactions. The chemical structure can be summarized as follows:

Property Details
Molecular Formula C₁₃H₁₉N₂
Molecular Weight 219.31 g/mol
Functional Groups Amino, Methyl

The biological activity of this compound can be attributed to several mechanisms:

  • Neurotransmitter Modulation : Compounds with piperidine moieties are often associated with antidepressant effects through the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial Activity : Research indicates that piperidine derivatives exhibit significant antibacterial and antifungal properties. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth .
  • Inflammation Inhibition : It has been suggested that this compound may influence inflammatory pathways, potentially acting as an anti-inflammatory agent by modulating cytokine release .

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of various piperidine derivatives, including this compound. The minimum inhibitory concentrations (MIC) against common pathogens were evaluated:

Pathogen MIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
Candida albicans0.0125

These results demonstrate the compound's potential as a broad-spectrum antimicrobial agent .

Antidepressant Effects

In a pharmacological study, compounds similar to this compound were tested for their antidepressant properties using animal models. The results indicated a significant reduction in depressive-like behaviors, suggesting that the compound may enhance serotonergic and noradrenergic neurotransmission.

Structure-Activity Relationship (SAR)

Research into the SAR of piperidine derivatives has revealed that modifications to the piperidine ring and substituents can significantly alter biological activity. For instance, the introduction of electron-donating groups on the aromatic portion enhances antimicrobial efficacy while maintaining low toxicity profiles .

Scientific Research Applications

Pharmaceutical Development

Overview
N-Methyl-1-(piperidin-4-YL)methanamine serves as a crucial intermediate in synthesizing medications targeting neurological disorders. Its structure allows for modifications that enhance pharmacological properties.

Key Applications

  • Analgesics : It has been utilized in developing pain relief medications due to its interaction with pain pathways in the central nervous system .
  • Antidepressants : Research indicates potential effects on serotonin and dopamine receptors, making it a candidate for mood-regulating drugs.

Neurotransmitter Research

Mechanisms of Action
This compound is instrumental in studying neurotransmitter systems. It aids researchers in understanding how drugs influence mood and cognition by interacting with receptors such as dopamine D2 and serotonin 5HT .

Case Studies

  • A study highlighted its role in modulating neurotransmitter release, demonstrating significant interactions with dopamine and serotonin pathways. These findings suggest that derivatives of this compound could lead to novel treatments for depression and anxiety disorders.

Detection and Quantification
The compound is employed in analytical methods to detect and quantify specific biological compounds. This application is crucial in drug testing and toxicology studies, where precise measurements are necessary to assess the safety and efficacy of pharmaceuticals .

Material Science

Potential Applications
Research is ongoing into the use of this compound in developing new materials with specific chemical properties. Its unique structure may provide enhanced performance characteristics for various applications .

Properties

IUPAC Name

N-methyl-1-piperidin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUCZCMDLWNCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562777
Record name N-Methyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126579-26-8
Record name N-Methyl-1-(piperidin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.